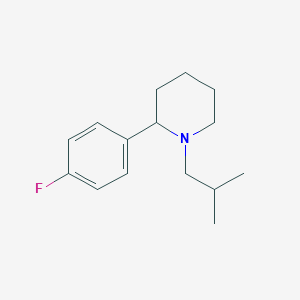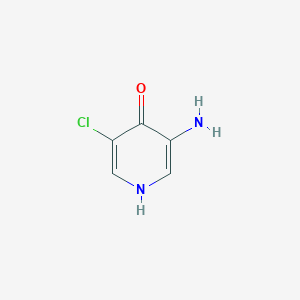
3-Amino-5-chloropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-chloropyridin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2O. This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a keto group at the fourth position of the pyridine ring. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridin-4(1H)-one typically involves the chlorination of 3-Aminopyridin-4(1H)-one. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form 3-Amino-5-chloropyridin-4(1H)-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-Amino-5-chloropyridin-4(1H)-ol.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
科学的研究の応用
3-Amino-5-chloropyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-Amino-5-chloropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
- 3-Amino-4-chloropyridine
- 3-Amino-5-bromopyridin-4(1H)-one
- 3-Amino-5-fluoropyridin-4(1H)-one
Comparison: 3-Amino-5-chloropyridin-4(1H)-one is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C5H5ClN2O |
|---|---|
分子量 |
144.56 g/mol |
IUPAC名 |
3-amino-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
InChIキー |
NKYMBBVMGOYKJJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(=CN1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


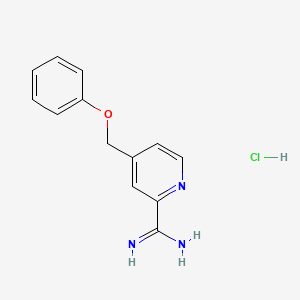
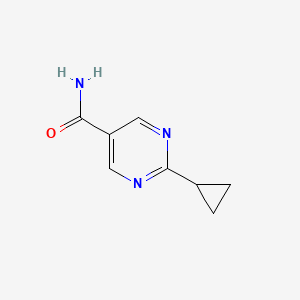
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
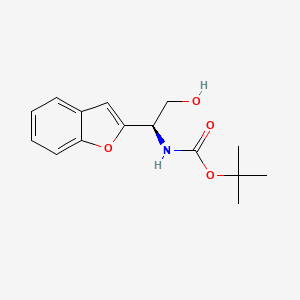
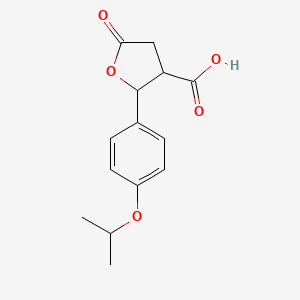
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
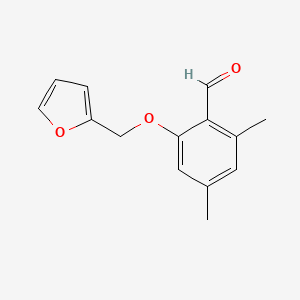
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
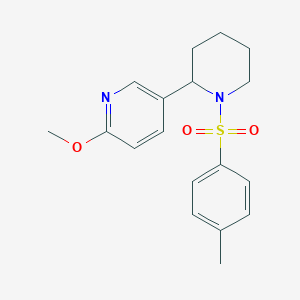

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
